Positional Impact on Basicities: 4-CF₃ Piperidin-2-one Shows a Higher Predicted pKa than the 3-CF₃ Isomer’s Calculated Acidic pKa, Influencing Ionization State at Physiological pH
The 4-substituted isomer exhibits a predicted pKa of 15.41±0.40, characteristic of a neutral lactam, whereas the 3-(trifluoromethyl)piperidin-2-one regioisomer possesses a significantly lower acidic pKa of 9.48694 (calculated LogD-based acidic pKa) . This nearly 6 log-unit difference means that while the 4-substituted compound remains entirely unionized under physiological conditions (pH 7.4), a fraction of the 3-substituted analog can exist in its ionized form, potentially altering solubility, permeability, and off-target interactions with basic residues in protein binding pockets [1].
| Evidence Dimension | Acidity (pKa) and ionization state at pH 7.4 |
|---|---|
| Target Compound Data | Predicted pKa: 15.41±0.40 (neutral lactam behavior) |
| Comparator Or Baseline | 3-(Trifluoromethyl)piperidin-2-one (CAS 1000934-03-1); Acidic pKa: 9.48694 (from calculated LogD 0.772) |
| Quantified Difference | ΔpKa ≈ 5.92 (4-CF₃ isomer is significantly less acidic) |
| Conditions | pKa prediction from ChemicalBook (target) and Chembase (comparator); consistency with J. Org. Chem. 2024 study showing positional fluorination effects on basicity. |
Why This Matters
For procurement decisions, selecting the 4-CF₃ isomer ensures a non-ionizable scaffold suitable for optimizing CNS permeability or avoiding hERG-related cardiac toxicity often associated with basic amines, as noted in chemoinformatic analyses linking pKa to hERG affinity [1].
- [1] Le Roch, M., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments... J. Org. Chem., 89(6), 3845–3858. (Provides mechanistic link between pKa lowering via fluorination and hERG liability). View Source
